2-Vinylquinolin-3-ol
Description
2-Vinylquinolin-3-ol is a quinoline derivative characterized by a vinyl group (-CH=CH₂) at the 2-position and a hydroxyl (-OH) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their electron-rich aromatic systems and versatile reactivity.
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-ethenylquinolin-3-ol |
InChI |
InChI=1S/C11H9NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h2-7,13H,1H2 |
InChI Key |
NQZWKDHXVKVESZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally related quinoline derivatives from the provided evidence, highlighting substituent effects on molecular properties and applications.
Structural and Functional Group Variations
Key Observations :
- Substituent Position: The position of functional groups (e.g., -OH at C3 vs. C2) significantly impacts hydrogen-bonding capacity and solubility. For example, 2-Methoxyquinolin-3-ol (CAS 172605-00-4) has a hydroxyl group at C3, enhancing its polarity compared to C2-substituted analogs .
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and methoxy (-OCH₃) substituents alter electronic density.
- Steric Effects: Bulkier substituents, such as the branched alkyl chain in 3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol, reduce rotational freedom and may hinder interactions in biological systems .
Physicochemical Properties
Key Insights :
- Lipophilicity: The vinylquinoline derivative (CAS 168214-68-4) exhibits high LogP (7.54), suggesting strong hydrophobic character, which is advantageous for membrane permeability in drug design .
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